Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate
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Overview
Description
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is a complex organic compound that features a quinoline core structure substituted with an indolylmethyl group and a piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the indolylmethyl group through a Friedel-Crafts alkylation reaction. The piperazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dimaleate salt through a reaction with maleic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and indole compounds .
Scientific Research Applications
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The indolylmethyl group can interact with protein kinases, inhibiting their activity and affecting cell signaling pathways. The piperazinyl moiety enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 2-phenylquinoline and 4-chloroquinoline.
Indole derivatives: Such as 3-indolylacetic acid and 5-methoxyindole.
Piperazine derivatives: Such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is unique due to its combination of quinoline, indole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
75410-87-6 |
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Molecular Formula |
C30H30N4O8 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C22H22N4.2C4H4O4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21;2*5-3(6)1-2-4(7)8/h1-10,15,23H,11-14,16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
INMCDUCTFZHWNP-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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